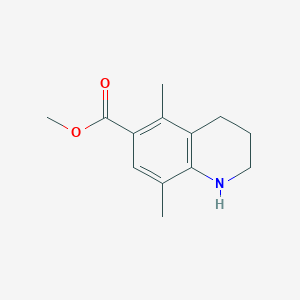

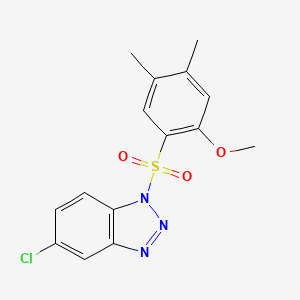

Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves complex chemical processes. For instance, Rudenko et al. (2012) reported the synthesis of related methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. This process highlights the intricate steps involved in creating derivatives of tetrahydroquinoline carboxylates, which can provide insights into the synthesis of Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is closely related to its synthesis products. For example, the X-ray structural analysis used by Rudenko et al. (2012) to determine the structure of a closely related compound provides valuable information on the molecular configuration, which is essential for understanding the structural attributes of Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate.

Chemical Reactions and Properties

The chemical reactions involving Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate and its derivatives are pivotal for comprehending its reactivity and interaction with other substances. Thirumalai et al. (2006) synthesized methyl 2-methyl-4-aryl-5-oxo-1H,4H-5,6,7,8-tetrahydroquinoline-3-carboxylates using thermal and ultrasound irradiation methods, highlighting the diverse conditions under which these compounds can react and form (Thirumalai, Murugan, & Ramakrishnan, 2006).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, closely related to the target compound, have been synthesized through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The molecular and crystal structures of these compounds, including methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, were established through X-ray structural analysis, providing insights into their chemical behavior and potential applications (Rudenko et al., 2012).

Catalytic Activity and Heterocyclic Synthesis

Research has demonstrated the synthesis of protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a compound structurally similar to the target molecule, via the cleavage of functionalized dihydrooxazoles (oxazolines). This synthesis pathway utilized convergent routes from dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate, showcasing the potential of such compounds in catalytic activities and the synthesis of complex heterocycles (Lerestif et al., 1999).

Fluorescence and Optical Properties

Studies on Naphthalimide derivatives, which include structures similar to the target compound, have explored the Claisen rearrangement and their fluorescence spectra. The research has provided valuable information on the optical properties of these compounds, which could be relevant for applications in materials science and sensing technologies (Inada et al., 1972).

Pharmaceutical Applications

Research into hexahydroquinoline derivatives, which are chemically related to the target compound, has identified their myorelaxant activities. This research highlights the potential pharmaceutical applications of such compounds in treating conditions requiring muscle relaxation (Gündüz et al., 2008).

Organic Synthesis and Medicinal Chemistry

Further studies have explored the synthesis of divalent transition metal complexes with 8-hydroxyquinoline, a compound with a structural motif similar to the target compound. These complexes were investigated for their physicochemical properties and potential antimicrobial activity, demonstrating the versatility of these heterocyclic compounds in medicinal chemistry (Patel & Patel, 2017).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. “Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate” has been classified with the signal word “Warning” and is associated with the hazard statements H301, H315, H319, and H335 . It is recommended to handle this compound with appropriate personal protective equipment .

Propiedades

IUPAC Name |

methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-8-7-11(13(15)16-3)9(2)10-5-4-6-14-12(8)10/h7,14H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPISPNNXLBAUDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NCCC2)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5,8-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)

![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)

amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2495153.png)